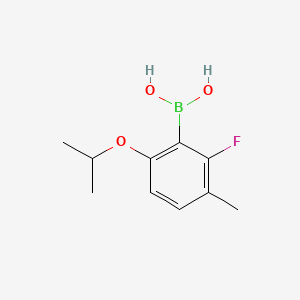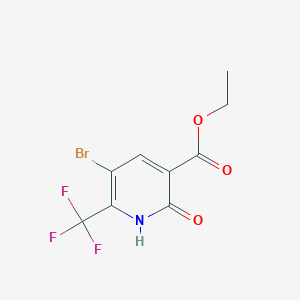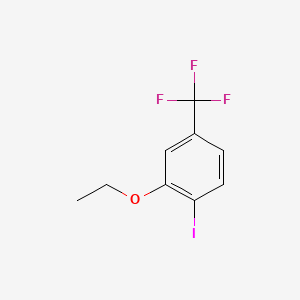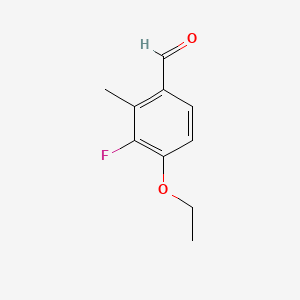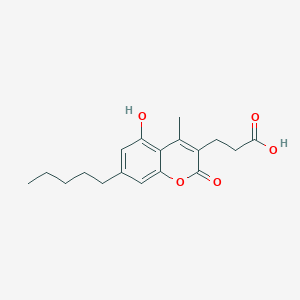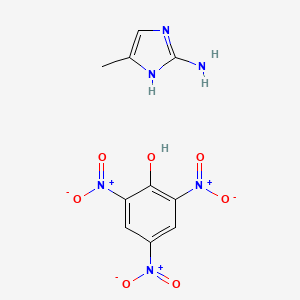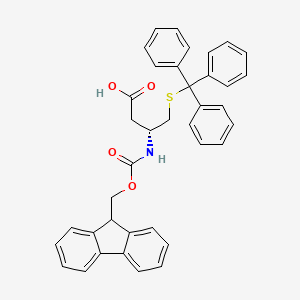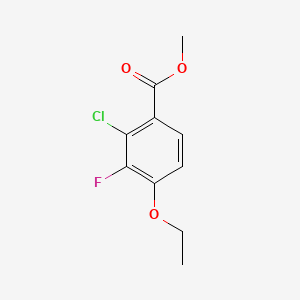
Methyl 2-chloro-3-fluoro-4-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-3-fluoro-4-ethoxybenzoate is an organic compound with the molecular formula C10H10ClFO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and ethoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-3-fluoro-4-ethoxybenzoate typically involves the esterification of 2-chloro-3-fluoro-4-ethoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-chloro-3-fluoro-4-ethoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles such as bromine or nitronium ions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the original compound.
Hydrolysis: The major products are 2-chloro-3-fluoro-4-ethoxybenzoic acid and methanol.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-3-fluoro-4-ethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-chloro-3-fluoro-4-ethoxybenzoate involves its interaction with various molecular targets. The presence of electron-withdrawing groups such as chlorine and fluorine on the benzene ring makes it a reactive intermediate in electrophilic aromatic substitution reactions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-chloro-3-fluoro-4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 3-chloro-4-ethoxybenzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-chloro-2-fluorobenzoate: Similar structure but with different positions of the chlorine and fluorine atoms.
Uniqueness
Methyl 2-chloro-3-fluoro-4-ethoxybenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of chlorine, fluorine, and ethoxy groups on the benzene ring makes it a versatile intermediate for various chemical transformations.
Propiedades
Fórmula molecular |
C10H10ClFO3 |
|---|---|
Peso molecular |
232.63 g/mol |
Nombre IUPAC |
methyl 2-chloro-4-ethoxy-3-fluorobenzoate |
InChI |
InChI=1S/C10H10ClFO3/c1-3-15-7-5-4-6(10(13)14-2)8(11)9(7)12/h4-5H,3H2,1-2H3 |
Clave InChI |
UVDBSVZZVFISRL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=C(C=C1)C(=O)OC)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one](/img/structure/B14022725.png)
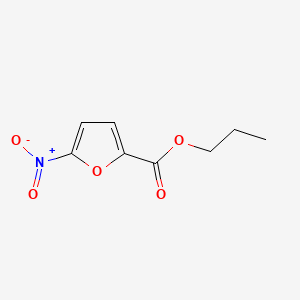
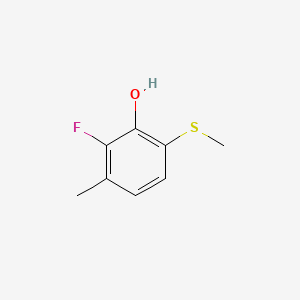
![N-[(3-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B14022746.png)
